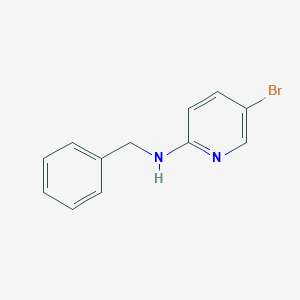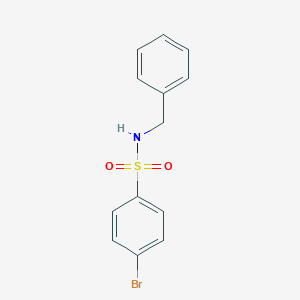
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one, also known as 4-Methylpiperazine-1-carboxamido-2-benzylpyrrolidine or MPBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
MPBP acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of the D3 receptor, MPBP can modulate the release of dopamine and other neurotransmitters, which can affect various physiological processes such as reward, motivation, and cognition.
Biochemical and Physiological Effects:
MPBP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the inhibition of locomotor activity, and the reduction of drug-seeking behavior. MPBP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPBP is its high selectivity and affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of MPBP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPBP has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on MPBP. One area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of MPBP. Another area of interest is the investigation of the potential therapeutic applications of MPBP in various diseases, including addiction, depression, and anxiety disorders. Finally, the use of MPBP as a tool for studying the role of the D3 receptor in various physiological processes, including reward, motivation, and cognition, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of MPBP involves the reaction between benzylpyrrolidinone and N-methylpiperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of MPBP can be optimized by adjusting the reaction conditions, including temperature, pressure, and solvent.
Applications De Recherche Scientifique
MPBP has been investigated for its potential applications in various fields of research. In medicinal chemistry, MPBP has been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, MPBP has been used as a tool to study the role of dopamine receptors in the brain. In pharmacology, MPBP has been used to investigate the pharmacokinetics and pharmacodynamics of various drugs.
Propriétés
Numéro CAS |
103295-58-5 |
|---|---|
Nom du produit |
4-(N-Methylpiperazinyl-carbonylaminomethyl)-1-benzylpyrrolidin-2-one |
Formule moléculaire |
C18H26N4O2 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H26N4O2/c1-20-7-9-21(10-8-20)18(24)19-12-16-11-17(23)22(14-16)13-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3,(H,19,24) |
Clé InChI |
NXDJWEINEGQCBN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)
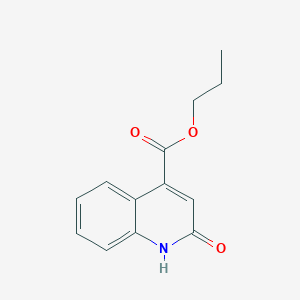
![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)


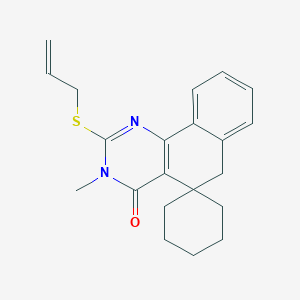
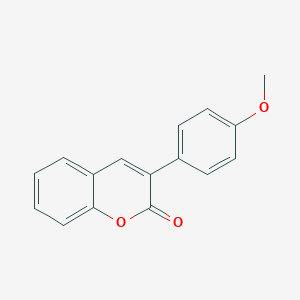
![1-(4-bromophenyl)-N-[4-[5-[(4-bromophenyl)methylideneamino]benzimidazol-1-yl]phenyl]methanimine](/img/structure/B188511.png)


![2-(Benzo[d]oxazol-2-yl)malonaldehyde](/img/structure/B188515.png)
